HAMNO

説明

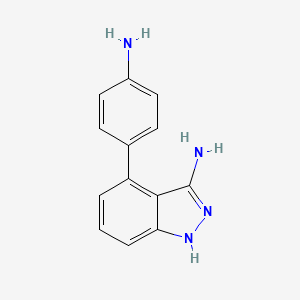

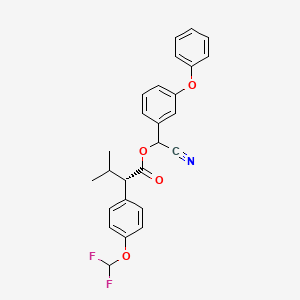

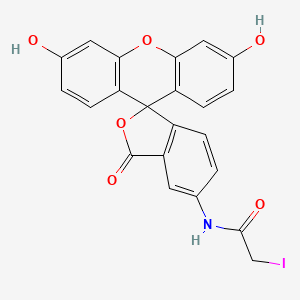

“1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol” is a chemical compound that has been studied for its potential applications in the detection and adsorption of aluminum ions . It has been used to create a novel “on–off” Al3+ ions fluorescence-enhanced sensor (AH-2) and its hydrogel hybrid (PAMN) . The compound showed excellent selectivity and ultrasensitivity to Al3+ ions .

Molecular Structure Analysis

The molecular structure of “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol” has been studied using various spectroscopic techniques . The structure comprises two independent and similar molecules . In each molecule, C13H11NO2, adopt an E configuration about the azomethine C–N double bond .

科学的研究の応用

複製タンパク質A(RPA)の阻害

HAMNOは、DNA複製とDNA二本鎖切断の処理に不可欠なタンパク質である複製タンパク質A(RPA)の強力で選択的な阻害剤です . この阻害は、DNA複製ストレスを引き起こす可能性があり、腫瘍の増殖に効果的です .

抗腫瘍活性

This compoundは抗腫瘍活性を示しました。 腫瘍の増殖を維持するDNA複製を阻害する可能性のある、ATRの自己リン酸化とRPA32 Ser33のATRによるリン酸化の両方を阻害します .

放射線増感

This compoundは、放射線増感剤としての可能性について研究されています。 DNA合成を減少させることによって、細胞が細胞周期を通過する速度を遅くすることができます . これは、がん治療における放射線療法の有効性を高める可能性があります .

細胞周期動態の変化

This compoundは、DNA複製とG2からMへの移行を阻害することで、細胞周期動態を変えることができます . これにより、細胞生物学の研究、そして新しい治療戦略の開発に影響を与える可能性があります。

アルミニウムイオンの検出と吸着

1-(((2-ヒドロキシフェニル)イミノ)メチル)-2-ナフトールを用いて、新規な「オンオフ」Al3+イオン蛍光増強センサーが合成されました。 このセンサーは、Al3+イオンに対して優れた選択性と超高感度を示しました .

コロニー形成の阻害

This compound単独で、低マイクロモル範囲で両方のHNSCC細胞株においてコロニー形成を阻害することができます . エトポシドと組み合わせると、this compound単独よりも有意にコロニー形成を阻害します .

オートファジーの誘導

This compoundは、解糖機能を低下させ、オートファジー関連遺伝子を活性化させることによって、NPC細胞株において放射線感受性を高め、オートファジーを誘導する強力なRPA阻害剤です .

腫瘍進行の遅延

生体内研究により、this compoundはマウスにおけるUMSCC11B腫瘍の進行を遅らせることが示されています . これにより、がん治療における潜在的な応用が示唆されます。

作用機序

Target of Action

HAMNO, also known as “2(1H)-Naphthalenone, 1-[[(2-hydroxyphenyl)amino]methylene]-”, “NSC111847”, or “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol”, primarily targets the Replication Protein A (RPA) . RPA is a major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

This compound acts as a small molecule inhibitor that targets the RPA70 subunit, preventing RPA interactions with ssDNA and various DNA repair proteins . It selectively binds the N-terminal domain of RPA70, effectively inhibiting critical RPA protein interactions . This inhibition results in a decrease in DNA synthesis and an attenuation of the progression of G2-phase cells into mitosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting the RPA70 subunit, this compound impedes DNA replication, leading to DNA replication stress . This stress is detected by elevated pan-nuclear H2AX staining in S-phase cells . Furthermore, this compound suppresses DSB repair by homologous recombination .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of this compound’s action include a dramatic decrease in DNA synthesis and an attenuation of the progression of G2-phase cells into mitosis . It also suppresses DSB repair by homologous recombination .

Action Environment

The effects of this compound on cells exposed to ionizing radiation (ir) have been studied, focusing on the effects on the dna damage response and the processing of dsbs

将来の方向性

生化学分析

Biochemical Properties

HAMNO interacts with replication protein A (RPA), a major single-stranded DNA (ssDNA) binding protein essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways . This compound targets the RPA70 subunit, preventing RPA interactions with ssDNA and various DNA repair proteins .

Cellular Effects

This compound has been shown to slow down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . Notably, this compound also attenuates the progression of G2-phase cells into mitosis . Furthermore, this compound increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the RPA70 subunit, which prevents RPA interactions with ssDNA and various DNA repair proteins . This inhibition of RPA by this compound leads to DNA replication stress, which is believed to be the primary mechanism behind its efficacy against tumor growth .

Metabolic Pathways

It is known that this compound targets the RPA70 subunit, which plays a crucial role in DNA replication and repair . Therefore, this compound likely influences these critical cellular processes.

Subcellular Localization

Given that its target, RPA, is a major single-stranded DNA binding protein, it is likely that this compound localizes to the nucleus where DNA replication and repair occur .

特性

IUPAC Name |

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。